molecular formula C12H14O2 B13438674 2-(4-Isopropylphenyl)acrylic Acid

2-(4-Isopropylphenyl)acrylic Acid

Cat. No.: B13438674
M. Wt: 190.24 g/mol
InChI Key: KBDNRDJFVITYCM-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)acrylic Acid (CAS 1368714-46-8) is a fine organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This chemical serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research, particularly in the development of new active pharmaceutical ingredients (APIs) . The compound is characterized by its acrylic acid group attached to a 4-isopropylphenyl moiety, a structure often exploited in medicinal chemistry for its potential in creating pharmacologically active molecules. As a high-quality impurity standard, it is crucial for analytical testing, method development, and quality control in compliance with regulatory standards . It is offered with a typical purity of 95% to 98% . To ensure stability and longevity, this product should be stored in a refrigerator at 2-8°C . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

KBDNRDJFVITYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

Advanced Characterization and Spectroscopic Analysis

Elucidation of Molecular and Crystal Structures

The arrangement of atoms and molecules in the solid state dictates many of the macroscopic properties of a material. For 2-(4-Isopropylphenyl)acrylic acid, a combination of crystallographic and other solid-state characterization techniques is essential to paint a complete picture of its structural characteristics.

X-ray Crystallography for Detailed Structural Analysis

To date, a specific, publicly available single-crystal X-ray diffraction study for this compound that would provide definitive experimental data on its crystal structure, including precise bond lengths, bond angles, and torsion angles, has not been identified in the searched literature. Such a study would be invaluable for a detailed discussion of its solid-state architecture.

However, based on the known crystal structures of closely related phenylacrylic acid derivatives, several key structural features can be anticipated. For instance, in the crystal structure of (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, the molecules are linked into dimers via intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups icm.edu.pl. It is highly probable that this compound would exhibit similar dimeric structures, a common motif for carboxylic acids in the solid state.

Beyond hydrogen bonding, π-interactions involving the phenyl ring are expected to play a significant role in the supramolecular assembly of this compound. These can include π-π stacking interactions between the aromatic rings of adjacent molecules. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the steric hindrance of the isopropyl group and the electronic nature of the acrylic acid moiety. The interplay between the strong hydrogen bonds and the weaker, but significant, π-interactions would ultimately determine the three-dimensional architecture of the crystal lattice.

The conformation of the this compound molecule in the solid state would be of particular interest. Key dihedral angles would include the one between the plane of the phenyl ring and the plane of the acrylic acid group. This angle is influenced by the balance between the desire for planarity to maximize conjugation and the steric repulsion between the substituents. In the case of (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 69.1 (6)° icm.edu.pl. A similar non-planar conformation might be expected for this compound to alleviate steric strain. The torsion angles within the acrylic acid moiety itself would define its cis or trans configuration, with the trans isomer generally being more stable.

Solid-State Characterization Techniques

In the absence of single-crystal X-ray data, other solid-state characterization techniques can provide valuable information. Powder X-ray diffraction (PXRD) would be instrumental in identifying the crystalline phases and determining the unit cell parameters. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy could offer insights into the local environment of the carbon and hydrogen atoms, providing information about polymorphism and molecular conformation researchgate.net. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would reveal information about melting points, phase transitions, and thermal stability, which are intrinsically linked to the crystal structure and intermolecular forces.

Spectroscopic Investigations

Spectroscopic techniques are powerful tools for probing the molecular structure and bonding within a compound. For this compound, a combination of infrared, Raman, and UV-Vis spectroscopy would provide a detailed fingerprint of the molecule.

Infrared (IR) and Raman Spectroscopy:

The IR and Raman spectra of this compound would be dominated by vibrations of the carboxylic acid, the phenyl ring, and the isopropyl group.

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded dimer researchgate.net. The C=O stretching vibration would appear as a strong band around 1700 cm⁻¹ in the IR spectrum researchgate.net. In the Raman spectrum, the C=C stretching of the acrylic moiety would be a prominent feature, often observed around 1635 cm⁻¹ nist.gov.

Phenyl Ring: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Characteristic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Isopropyl Group: Aliphatic C-H stretching vibrations would be present below 3000 cm⁻¹. Bending vibrations for the isopropyl group would also be expected.

The following table summarizes the expected characteristic vibrational modes for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid (dimer)O-H stretch3300-2500 (broad)Weak
Carboxylic AcidC=O stretch~1700 (strong)Moderate to strong
Acrylic MoietyC=C stretch~1635Strong
Phenyl RingAromatic C-H stretch>3000Moderate
Phenyl RingRing C=C stretch1600-1450Moderate to strong
Isopropyl GroupAliphatic C-H stretch<3000Moderate

UV-Vis Spectroscopy:

The solid-state UV-Vis spectrum of this compound would provide information about the electronic transitions within the molecule. The presence of the conjugated system, encompassing the phenyl ring and the acrylic acid moiety, would lead to strong absorption in the UV region. The exact position of the absorption maximum (λmax) would be sensitive to the molecular conformation and the packing in the solid state. Studies on acrylic acid in aqueous solution show that the absorption spectrum red-shifts with increasing pH due to the deprotonation of the carboxylic acid and increased electron delocalization. In the solid state, the electronic interactions between molecules in the crystal lattice can also influence the absorption spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's carbon skeleton and the position of its functional groups.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and isopropyl protons.

Vinyl Protons: Two singlets are anticipated for the geminal protons on the acrylic double bond (=CH₂), typically found in the region of 5.5-6.5 ppm. rsc.org

Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit two doublets, characteristic of an AA'BB' spin system, in the aromatic region (typically 7.0-7.5 ppm). rsc.org

Isopropyl Protons: A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃) are expected. The methine proton signal would likely appear around 2.9-3.1 ppm, while the methyl doublet would be further upfield, around 1.2-1.3 ppm.

Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) is expected, typically appearing far downfield (>10 ppm), though its position and visibility can be concentration and solvent dependent.

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of the acrylic acid, phenyl, and isopropyl moieties.

Below is a table of expected ¹³C NMR chemical shifts for this compound, extrapolated from data for similar structures. rsc.org

Carbon AtomExpected Chemical Shift (δ, ppm)Justification
Carboxyl (C=O)~172Typical range for carboxylic acid carbons. rsc.org
Aromatic C-ipso (attached to acrylic)~133Quaternary aromatic carbon attached to an sp² carbon. rsc.org
Aromatic C-ipso (attached to isopropyl)~152Aromatic carbon attached to the electron-donating isopropyl group, shifted downfield.
Aromatic C-H (ortho to acrylic)~128Standard aromatic CH chemical shift. rsc.org
Aromatic C-H (ortho to isopropyl)~126Standard aromatic CH chemical shift. rsc.org
Alkene C (quaternary)~141sp² carbon of the double bond attached to the aromatic ring. rsc.org
Alkene C (methylene, =CH₂)~129sp² carbon of the terminal methylene (B1212753) group. rsc.org
Isopropyl CH~34Methine carbon of the isopropyl group.
Isopropyl CH₃~24Methyl carbons of the isopropyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for identifying the functional groups within this compound. The techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability.

Key vibrational modes for this molecule include the stretches of the carboxylic acid group, the carbon-carbon double bond, and the aromatic ring system. An FT-IR spectrum of the related 2-phenylacrylic acid shows a characteristic C=O stretch at 1706 cm⁻¹. rsc.org The presence of the electron-donating isopropyl group on the phenyl ring in the target compound is expected to have a minor electronic effect on this bond.

The following table summarizes the expected characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Weak/MediumIR: Strong, broad
C-H (Aromatic)Stretching3100-30003100-3000IR: Medium, Raman: Strong
C-H (Aliphatic/Alkene)Stretching3000-28503000-2850Medium
C=O (Carboxylic Acid)Stretching~1710-1680~1710-1680IR: Very Strong, Raman: Medium
C=C (Alkene)Stretching~1630~1630IR: Medium, Raman: Strong
C=C (Aromatic Ring)Stretching~1600, ~1500~1600, ~1500Medium to Strong
C-O (Carboxylic Acid)Stretching~1320-1210MediumStrong
C-H (Aromatic)Out-of-plane bend~850-810-Strong (indicative of 1,4-disubstitution)

The C=C stretching vibration of the acrylic moiety, being conjugated with the phenyl ring, is expected to be strong in the Raman spectrum, making it a useful diagnostic peak. horiba.com The broad O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the acrylic C=C double bond, and the carbonyl C=O group. This extended conjugation leads to absorption in the UV region.

The primary electronic transitions expected are π → π* transitions. Due to the conjugation between the benzene ring and the acrylic acid moiety, a bathochromic (red) shift of the principal absorption bands is expected compared to non-conjugated benzene or acrylic acid. For acrylic acid in aqueous solution, the absorption maximum is below 210 nm, while benzene exhibits a band around 255 nm. nsf.gov For this compound, the main absorption peak (λmax) is anticipated to be significantly higher, likely in the 260-290 nm range, due to the extended π-system.

TransitionChromophoreExpected λmax (nm)Solvent Effects
π → πPhenyl-C=C-C=O~260-290Solvatochromic shifts expected; increasing solvent polarity may shift λmax.
n → πC=O>300Typically weak (low molar absorptivity) and may be obscured by the stronger π→π* transition.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄O₂), the monoisotopic mass is 190.0994 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.

Predicted mass spectrometry data indicates the formation of several common adducts in electrospray ionization (ESI) or similar soft ionization techniques. uni.lu

AdductCalculated m/zIonization Mode
[M+H]⁺191.1067Positive
[M+Na]⁺213.0886Positive
[M-H]⁻189.0921Negative
[M]⁺·190.0988Positive (Radical Cation)

Data sourced from PubChemLite. uni.lu

Under harder ionization techniques like electron ionization (EI), fragmentation occurs, providing structural information. Key expected fragmentation pathways for this compound include:

Loss of H₂O (water): A peak at m/z 172, corresponding to [M-H₂O]⁺·.

Loss of ·COOH (carboxyl radical): A peak at m/z 145.

Loss of the isopropyl group: Fragmentation of the isopropyl group (-CH(CH₃)₂) can lead to a stable benzylic cation. A prominent peak might be observed at m/z 147, corresponding to the loss of a propyl radical, or at m/z 119 through a rearrangement.

The analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Reactivity, Reaction Mechanisms, and Derivatization

Catalytic Reactions of 2-(4-Isopropylphenyl)acrylic Acid

Catalytic processes offer efficient and selective pathways to modify this compound, particularly through reactions targeting the acrylic double bond and the carboxylic acid function.

The asymmetric hydrogenation of α-substituted acrylic acids, such as this compound, is a highly efficient method for producing chiral α-substituted propionic acids, which are valuable intermediates in organic synthesis. nih.gov The stereochemical outcome of this reaction is critically dependent on the choice of catalyst, chiral ligands, and reaction conditions. ethz.ch

Transition metal catalysts, particularly those based on earth-abundant metals like nickel, have been developed for this purpose. nih.gov For instance, an efficient nickel-catalyzed asymmetric hydrogenation of various α-substituted acrylic acids has been reported, achieving high enantioselectivity. nih.gov The catalytic system often involves a nickel salt, such as Ni(OAc)₂·4H₂O, paired with a chiral phosphine (B1218219) ligand. nih.govwikipedia.org

The reaction mechanism for nickel-catalyzed hydrogenation has been investigated through experiments and theoretical calculations. nih.gov Deuterium-labeling experiments suggest that the two hydrogen atoms added across the double bond originate from different sources: one from H₂ gas and the other from the protic solvent. nih.gov The rate-determining step is believed to be the protonolysis of the carbon-nickel bond of a key intermediate, which occurs via an intramolecular proton transfer from the substrate's own carboxylic acid group. nih.gov

Ruthenium-based catalysts, such as those employing the BINAP ligand (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are also effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. ethz.chnih.gov The Ru(II)/BINAP-catalyzed reaction has a broad substrate scope and proceeds through a different mechanism than rhodium-based systems. ethz.chnih.gov The hydrogenation with Ru(CH₃COO)₂[(S)-binap] follows a monohydride-unsaturate mechanism, where the turnover-limiting step is the hydrogenolysis of a metallacyclic intermediate. nih.gov

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of Representative α-Substituted Acrylic Acids This table presents data for analogous compounds to illustrate the typical outcomes of the reaction.

Substrate (α-Substituted Acrylic Acid)Catalyst SystemSolventH₂ Pressure (bar)Temp. (°C)Enantiomeric Excess (ee, %)Reference
2-Phenylacrylic acidNi(OAc)₂ / (R,R)-BenzPTFE305092 nih.gov
2-(4-Fluorophenyl)acrylic acidNi(OAc)₂ / (R,R)-BenzPTFE305096 nih.gov
2-(m-Tolyl)acrylic acidNi(OAc)₂ / (R,R)-BenzPTFE305092 nih.gov
2-Cyclohexylacrylic acidNi(OAc)₂ / (R,R)-BenzPTFE305095 nih.gov

While olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions are used to synthesize alkenes from carbonyl compounds, the reactivity of the existing alkene bond in this compound is dominated by addition reactions. tcichemicals.com The electron-deficient nature of the double bond, due to the adjacent carboxylic acid group, makes it an excellent Michael acceptor.

A key class of addition reactions is the aza-Michael reaction, which involves the 1,4-conjugate addition of nitrogen-centered nucleophiles, such as primary or secondary amines, to the double bond. researchgate.netresearchgate.net This transformation is a powerful tool for synthesizing β-amino acid derivatives. researchgate.net The reaction can be catalyzed under acidic or basic conditions, or by using organocatalysts, metal salts, or even graphene oxide. researchgate.net This method provides access to a wide range of functionalized molecules by modifying the acrylic acid backbone. researchgate.net

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives.

Esterification is typically achieved by reacting the acrylic acid with an alcohol in the presence of an acid catalyst. googleapis.comgoogle.com This is an equilibrium-limited reaction, and to drive it towards the product, water is usually removed as it is formed, often by azeotropic distillation. googleapis.com Common catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net The reaction temperature generally ranges from 70 to 180°C. googleapis.comgoogle.com For example, the esterification of acrylic acid with ethanol (B145695) has been studied extensively, with sulfuric acid proving to be a highly efficient catalyst. researchgate.net The reaction rate and conversion are influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

Amidation , the formation of an amide from the carboxylic acid and an amine, often requires a coupling reagent to activate the carboxylic acid. researchgate.netresearchgate.net A modern and efficient condensing reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net DMTMM has been successfully used to derivatize poly(acrylic acid) with a wide array of amines in aqueous solutions, selectively promoting amide bond formation even in the presence of other functional groups like hydroxyls. researchgate.net This method allows for high conversion rates under mild conditions. researchgate.net The reaction temperature for amidation can range from 20°C to 100°C. google.com

Polymerization Studies of Acrylic Acid and its Derivatives

Derivatives of acrylic acid are valuable monomers for the production of a wide variety of polymers and copolymers due to the reactivity of their vinyl group. pcc.eu

The most common method for polymerizing acrylic monomers is free-radical polymerization. pcc.euacs.org This process occurs via a chain reaction mechanism that involves several key steps acs.orgfujifilm.com:

Initiation: The process begins with the decomposition of an initiator (e.g., peroxides or azo compounds like AIBN) to generate free radicals. fujifilm.comacs.org These highly active radicals then react with a monomer molecule to create a propagating radical. fujifilm.com

Propagation: The newly formed propagating radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. fujifilm.com This step repeats rapidly, leading to the formation of long polymer chains.

Chain Transfer: A growing polymer radical can react with a monomer, solvent, or a dedicated chain-transfer agent. fujifilm.comresearchgate.net This terminates the growth of one chain while initiating the growth of another. This process is often used to control the molecular weight of the final polymer. researchgate.net

Termination: The growth of a polymer chain is stopped when two propagating radicals react with each other, either by combination (forming a single longer chain) or by disproportionation (one radical abstracts a hydrogen from the other, forming two stable polymer chains). fujifilm.com

The kinetics of acrylic acid polymerization are complex and can be influenced by factors such as solvent type, monomer concentration, and temperature. mdpi.com For instance, studies on the polymerization of acrylic acid in isopropanol (B130326) have determined key kinetic parameters, including the reaction order and activation energy. mdpi.com

To achieve better control over the polymer structure (e.g., molecular weight and dispersity), controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. fujifilm.comresearchgate.netnsf.gov These "living" polymerization methods allow for the synthesis of well-defined polymers by minimizing termination reactions. fujifilm.com

Table 2: Key Steps in Free-Radical Polymerization

StepDescriptionReference
InitiationGeneration of free radicals from an initiator, followed by the addition of the first monomer unit. acs.orgfujifilm.com
PropagationSequential addition of monomer units to the growing radical chain. fujifilm.com
Chain TransferTransfer of the radical activity to another molecule (monomer, solvent, agent), terminating one chain and starting another. fujifilm.comresearchgate.net
TerminationCessation of chain growth through the reaction of two propagating radicals via combination or disproportionation. fujifilm.com

This compound, as an acrylic acid derivative, can be copolymerized with other monomers to create copolymers with tailored properties. patsnap.com Copolymerization involves the polymerization of two or more different types of monomers. chem.co The properties of the resulting acrylic copolymer, such as mechanical strength, thermal stability, and chemical resistance, can be fine-tuned by adjusting the type and ratio of the comonomers. patsnap.com

Common comonomers for acrylic acid include other acrylates (like methyl methacrylate (B99206) or butyl acrylate), styrene, vinyl acetate (B1210297), maleic acid, and itaconic acid. patsnap.comchem.conih.gov For example:

Copolymerization of acrylic acid with 2-acrylamido-2-methylpropane sulfonic acid (AMPS) results in a copolymer with high calcium tolerance, making it an effective scale inhibitor in industrial water treatment. atamankimya.com

Copolymers of acrylic acid and maleic acid are used as dispersants. chem.co

Photo-copolymerization of acrylic acid and itaconic acid has been used to synthesize ionomers for glass-ionomer dental cements, where the molecular weight of the copolymer affects the cement's mechanical properties. nih.gov

The polymerization is often carried out as a batch, semi-batch, or continuous process, with aqueous emulsion polymerization being a common industrial method. google.comgoogle.com

Formation of Poly(acrylic acid) and Related Copolymers

This compound, as a derivative of acrylic acid, can undergo polymerization to form homopolymers and can be copolymerized with other vinyl monomers to produce a wide array of copolymers with specific properties. The polymerization proceeds via the double bond of the acrylic acid moiety.

While specific studies on the homopolymerization of this compound are not extensively documented in readily available literature, the general principles of acrylic acid polymerization are applicable. Radical polymerization is a common method for synthesizing poly(acrylic acid) and its derivatives. This can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemical methods. The resulting polymer, poly(this compound), would be expected to possess properties influenced by the bulky and hydrophobic isopropylphenyl group.

Copolymerization of this compound with other monomers, such as styrene, methyl methacrylate, or acrylamide (B121943), can lead to the formation of copolymers with a range of properties. For instance, copolymerization with a hydrophilic monomer like acrylamide could result in an amphiphilic copolymer with potential applications in drug delivery or as a surfactant. The reactivity ratios of the comonomers would determine the distribution of the monomer units along the polymer chain, influencing the final properties of the copolymer. The synthesis of copolymers of acrylamide and acrylic acid has been reported, highlighting the potential for creating materials with tunable properties. researchgate.netgoogle.comnih.gov

Control over Polymerization Processes

Modern polymer chemistry offers several techniques for controlling the polymerization of acrylic monomers, enabling the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. These controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are applicable to acrylic acid and its derivatives.

Atom Transfer Radical Polymerization (ATRP) is a versatile method for the controlled polymerization of a wide range of monomers, including acrylates. cmu.edu The polymerization of acrylic acid via ATRP can be challenging due to the potential for the carboxylic acid group to interact with the metal catalyst. However, with careful selection of ligands, initiators, and reaction conditions, controlled polymerization can be achieved. For this compound, ATRP could be employed to synthesize well-defined homopolymers and block copolymers. The bulky isopropylphenyl group might influence the kinetics of the polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful CRP technique that is highly tolerant to a variety of functional groups, including carboxylic acids. scispace.com RAFT polymerization of acrylic acid has been successfully demonstrated in various solvents, including aqueous media. rsc.orgresearchgate.netgoogle.com This technique would be well-suited for the controlled polymerization of this compound, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The choice of RAFT agent is crucial for achieving good control over the polymerization.

Functional Group Transformations

The presence of three distinct functional groups in this compound allows for a wide range of chemical modifications, providing access to a diverse library of derivatives.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for various chemical transformations.

Esterification: this compound can be readily esterified by reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netgoogle.comgoogle.comepa.gov For example, reaction with methanol (B129727) would yield methyl 2-(4-isopropylphenyl)acrylate. The kinetics of the esterification of acrylic acid with various alcohols have been studied, providing a basis for optimizing reaction conditions. researchgate.net

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically involves the initial activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Direct amidation can also be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The synthesis of ibuprofenamide, an analogue with a similar structure, has been reported through the hydrolysis of the corresponding nitrile. researchgate.net

Transformations of the Alkene Double Bond

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas. The hydrogenation of α-substituted acrylic acids can lead to the formation of chiral centers, and asymmetric hydrogenation methods can be used to produce enantiomerically enriched products. nih.govyoutube.comnih.gov The hydrogenation of the related compound ibuprofen (B1674241) has been studied, which involves the reduction of a propionic acid derivative. nih.gov

Epoxidation: The alkene can be converted to an epoxide by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). amazonaws.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The epoxidation of alkenes is a stereospecific reaction, with the stereochemistry of the starting alkene being retained in the epoxide product. The resulting epoxide is a versatile intermediate that can undergo various ring-opening reactions.

Cycloaddition Reactions: The double bond of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.comgoogle.comharvard.edunih.gov In a Diels-Alder reaction, the acrylic acid derivative would act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is often enhanced by the presence of an electron-withdrawing group, such as the carboxylic acid.

Modifications of the Isopropylphenyl Group

The isopropylphenyl group can also be a site for chemical modification, although this is generally less common than reactions involving the carboxylic acid or the double bond.

Oxidation: The isopropyl group is susceptible to oxidation. For instance, the metabolic pathways of ibuprofen, which contains a similar 4-isobutylphenyl group, involve the oxidation of the alkyl side chain to form hydroxylated and carboxylated derivatives. nih.gov Similar oxidative transformations could potentially be applied to the isopropyl group of this compound. The degradation of ibuprofen through oxidative treatments has been investigated, leading to various products. researchgate.net

Halogenation: While direct halogenation of the isopropyl group might be challenging, reactions on the aromatic ring are possible. Electrophilic aromatic substitution reactions, such as bromination or nitration, would likely occur at the positions ortho to the activating isopropyl group. However, the presence of the deactivating acrylic acid group would influence the regioselectivity of such reactions.

Chiral Resolution and Separation Methodologies

Principles of Enantiomer Separation

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity of properties makes their separation by traditional techniques like distillation or simple crystallization extremely challenging. chemistrysteps.comlibretexts.org

The key to separating enantiomers lies in creating a chiral environment where they can be distinguished. This is typically achieved in two primary ways:

Conversion to Diastereomers: By reacting a racemic mixture with a single, pure enantiomer of another chiral compound (known as a chiral resolving agent), a pair of diastereomers is formed. Diastereomers, unlike enantiomers, are not mirror images and possess different physical properties, allowing for their separation by conventional methods like fractional crystallization or chromatography. libretexts.orglibretexts.orglibretexts.org

Chiral Recognition: This principle involves the use of a chiral entity, such as a chiral stationary phase (CSP) in chromatography, that interacts differently with each enantiomer. The differential interaction leads to a separation, for instance, by causing one enantiomer to be retained longer on a chromatography column. researchgate.net

Chromatographic Techniques for Chiral Resolution

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that provides a chiral environment for the differential interaction with the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of enantiomers of 2-arylpropionic acids (profens), a class of compounds to which 2-(4-Isopropylphenyl)acrylic acid belongs. nih.gov The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Several types of CSPs have been successfully employed for the resolution of profens, including:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs. For instance, cellulose tris-(3,5-dimethylphenylcarbamate) has been used to achieve baseline separation of racemic ibuprofen (B1674241).

Protein-based CSPs: Immobilized proteins such as α1-acid glycoprotein (AGP) can serve as effective chiral selectors for the separation of profens. researchgate.net

Cyclodextrin-based CSPs: Cyclodextrins and their derivatives can be used as chiral mobile phase additives or bonded to the stationary phase to effect enantiomeric separation. The separation of several 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs) has been established using hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive. semanticscholar.org

The composition of the mobile phase, including the type of organic modifier (e.g., isopropanol (B130326), ethanol) and the pH, plays a crucial role in achieving optimal separation. semanticscholar.org

CompoundChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
IbuprofenCellulose tris-(3,5-dimethylphenylcarbamate)1% 2-Propanol in n-heptane with 0.1% TFAUV frontiersin.org
Ketoprofen, Naproxen, Ibuprofenα1-acid glycoproteinOptimized phosphate (B84403) buffer and organic modifierUV researchgate.net
Various 2-Arylpropionic AcidsHydroxypropyl-β-cyclodextrin (as mobile phase additive) with C18 columnMethanol (B129727) and phosphate buffer (pH 4.0-5.5)UV semanticscholar.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient resolutions compared to HPLC. youtube.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is environmentally benign and cost-effective.

For the separation of acidic compounds like this compound, polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), have proven to be very effective. researchgate.net The addition of modifiers, such as alcohols (e.g., methanol, 2-propanol), to the carbon dioxide mobile phase is crucial for achieving good separation. The type and concentration of the modifier, as well as other parameters like temperature and back-pressure, can significantly influence the retention and selectivity of the enantiomers. nih.gov Interestingly, for some profens, the elution order of the enantiomers can be reversed by changing the alcohol modifier. researchgate.net

CompoundChiral Stationary Phase (CSP)Mobile Phase (CO2 with modifier)Key FindingsReference
Ibuprofen, Ketoprofen, NaproxenAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD)Methanol or 2-PropanolElution order could be reversed by switching from methanol to 2-propanol. researchgate.net
IbuprofenKromasil CHI-TBBVarious alcohol modifiersSeparation behavior is strongly dependent on the type and concentration of the modifier. nih.gov
Various Acidic CompoundsQuinine and Quinidine derived anion exchangersMethanol with additivesEffective separation of a wide variety of acidic compounds. chiraltech.com

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile and thermally stable chiral compounds. For less volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.

For profens, a common approach is to convert the carboxylic acid group into a less polar and more volatile derivative, such as a diastereomeric amide. For instance, profens can be reacted with (R)-(+)-1-phenylethylamine to form diastereomeric amides, which can then be separated on a standard achiral GC column. nih.gov This method allows for the simultaneous enantiomeric screening of multiple profens.

Crystallization-Based Chiral Resolution

Crystallization-based methods are among the oldest and most industrially applied techniques for chiral resolution. wikipedia.orgnih.gov These methods rely on the differences in the physical properties of diastereomers.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique is particularly well-suited for chiral acids like this compound. The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts. libretexts.orglibretexts.org

Since these diastereomeric salts have different solubilities in a given solvent, they can be separated by fractional crystallization. tcichemicals.com One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomer is then isolated by filtration. Finally, the resolved enantiomer of the acid is recovered from the purified diastereomeric salt by treatment with an achiral acid to break the salt.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as 1-phenylethanamine. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the resolution process and is often determined through empirical screening. researchgate.net

Spontaneous Resolution and Conglomerate Formation

Spontaneous resolution is a crystallization process where a racemic mixture separates into enantiomerically pure crystals of each enantiomer. This phenomenon occurs in systems that form conglomerates, which are physical mixtures of homochiral crystals of the two enantiomers. Unlike racemic compounds that crystallize with both enantiomers in the same unit cell, conglomerates crystallize in separate, enantiomerically pure crystals. This property, in theory, allows for a straightforward, physical separation of the enantiomers.

The formation of a conglomerate is a relatively rare occurrence, estimated to happen in only 5-10% of all chiral compounds. The process is governed by the thermodynamics of the crystal packing, where the interactions between molecules of the same chirality are more favorable than interactions between opposite enantiomers. Factors such as solvent, temperature, and saturation levels can significantly influence whether a racemic mixture will crystallize as a conglomerate or a racemic compound.

Despite the theoretical possibility, there is a notable lack of specific documented instances of spontaneous resolution or confirmed conglomerate formation for this compound in the reviewed scientific literature. While the broader class of 2-arylpropionic acids has been extensively studied, the specific crystallization behavior of this compound with respect to spontaneous resolution remains an area with limited public data. Therefore, while it is a potential route for chiral separation, its practical application for this compound is not well-established.

Kinetic Resolution Approaches

Kinetic resolution is a widely used method for separating enantiomers based on the difference in the rate of reaction of each enantiomer with a chiral catalyst or reagent. This results in one enantiomer reacting faster to form a product, which can then be separated from the slower-reacting or unreacted enantiomer.

Enzymatic Resolution Strategies

Enzymatic kinetic resolution is a highly effective and widely adopted strategy for producing enantiomerically pure compounds, particularly for pharmaceuticals like 2-arylpropionic acids. nih.gov This method utilizes the high stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer at a much higher rate than the other.

Lipases are frequently employed for the resolution of profens due to their ability to selectively catalyze the esterification of the carboxylic acid group or the hydrolysis of a corresponding ester. For example, lipase B from Candida antarctica (CALB) is a versatile biocatalyst used in the kinetic resolution of various profens. The process can be designed to favor either the (S)- or (R)-enantiomer depending on the enzyme and reaction conditions.

Research on various 2-arylpropionic acids has demonstrated the efficacy of this approach. For instance, studies on ketoprofen and naproxen have shown that enzymatic resolution can yield products with high enantiomeric excess (ee). While specific data for this compound is limited, the results from related compounds are highly indicative of the potential of this method.

Table 2: Enzymatic Kinetic Resolution of Selected 2-Arylpropionic Acids

Substrate (Racemic Ester) Enzyme Reaction Type Product Enantiomeric Excess (ee) Reference
Ketoprofen Ethyl Ester Aspergillus niger lipase Hydrolysis (R)-Ketoprofen >95% researchgate.net
Naproxen Ethyl Ester Esterase (Est924 mutant) Hydrolysis (S)-Naproxen 91% nih.gov
Ibuprofen Ethyl Ester Esterase (Est924 mutant) Hydrolysis (S)-Ibuprofen 74.5% nih.gov
Flurbiprofen Candida antarctica Lipase B Esterification (R)-Flurbiprofen Methyl Ester 89.6%

Chemo-Kinetic Resolution

Chemo-kinetic resolution utilizes a chiral chemical catalyst to achieve the same differential reaction rates between enantiomers as seen in enzymatic resolution. This approach can offer advantages in terms of catalyst stability, substrate scope, and reaction conditions.

A notable example of a non-enzymatic dynamic kinetic resolution (DKR) has been developed for racemic α-arylalkanoic acids. This process involves the enantio-discriminating esterification of the racemic acid. A key feature of this DKR is the rapid racemization of the unreacted acid under the reaction conditions, which allows for a theoretical yield of up to 100% of the desired enantiomerically pure ester. This has been successfully applied to the synthesis of the (S)-enantiomers of ibuprofen and naproxen. The process typically involves the formation of a mixed-anhydride which then undergoes racemization, coupled with an enantioselective esterification catalyzed by a chiral acyl-transfer catalyst like benzotetramisole (BTM). rsc.org

However, similar to spontaneous resolution, the application of specific chemo-kinetic resolution strategies for this compound is not extensively documented in publicly accessible research. The principles have been established for the broader class of profens, indicating a strong theoretical basis for its potential application, but detailed experimental findings for this specific compound are lacking.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov

The structure of 2-(4-Isopropylphenyl)acrylic acid is not rigid; rotation is possible around several single bonds, particularly the C-C bond connecting the phenyl ring to the acrylic acid moiety and the bonds within the isopropyl group. This rotation gives rise to different conformers, each corresponding to a local minimum on the potential energy surface.

Conformational analysis using computational methods would identify the most stable conformers and the energy barriers between them. For similar molecules, such as other phenyl-substituted acrylic acids, it is common to find that the planarity between the phenyl ring and the acrylic acid group is a key factor in determining stability, influenced by steric hindrance from substituents. For instance, in a study of 2-cyano-3-[4-(diphenylamino) phenyl] acrylic acid, DFT calculations were used to optimize the molecular geometry and understand its stable conformations. researchgate.net

A hypothetical conformational analysis of this compound would likely reveal at least two low-energy conformers corresponding to s-cis and s-trans arrangements of the carbonyl group relative to the vinyl double bond. The relative energies of these conformers would be influenced by intramolecular interactions, such as hydrogen bonding and steric clashes.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C=C-C=O)Relative Energy (kcal/mol)
s-trans~180°0.00
s-cis~0°1.5 - 3.0
Twisted~90°> 5.0 (Transition State)

This table is illustrative and based on typical values for substituted acrylic acids. Actual values for this compound would require specific calculations.

Quantum chemical calculations can provide detailed information about the electronic properties of this compound, which are crucial for predicting its reactivity. Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net For substituted acrylic acids, the HOMO is typically located on the phenyl ring and the C=C double bond, while the LUMO is often centered on the acrylic acid moiety.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and a more positive potential around the acidic proton.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering further insight into the molecule's polarity and reactive sites. ufms.br

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV
Dipole Moment2.0 - 3.5 D
Ionization Potential7.0 - 8.0 eV
Electron Affinity0.5 - 1.5 eV

These values are estimates based on calculations for similar aromatic carboxylic acids and would need to be confirmed by specific DFT calculations for the target molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. mdpi.com This approach is particularly useful for studying how a molecule behaves in different environments, such as in solution or in the solid state.

MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal the nature of solute-solvent interactions. Key findings would include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the carboxylic acid group and protic solvents like water.

Hydrophobic Interactions: The behavior of the nonpolar isopropyl and phenyl groups in an aqueous environment, which would likely lead to specific orientations to minimize contact with water.

Aggregation Behavior: At higher concentrations, MD simulations could predict whether molecules of this compound tend to self-associate or form aggregates. Studies on poly(acrylic acid) have shown how intermolecular hydrogen bonding and hydrophobic interactions drive the formation of larger structures. rsc.org

In the solid state, MD simulations can be used to study crystal packing, intermolecular forces holding the crystal lattice together (such as hydrogen-bonded dimers of the carboxylic acid groups), and the vibrational dynamics of the crystal.

While quantum chemistry is excellent for mapping the potential energy surface of a reaction, MD simulations can explore the actual trajectories that molecules take during a chemical transformation. nih.gov For a reaction involving this compound, such as its polymerization or esterification, MD simulations could:

Track the positions of all atoms as the reaction proceeds from reactants to products.

Identify short-lived intermediates and transition states that might be difficult to detect experimentally.

Provide insights into the role of solvent molecules in facilitating or hindering the reaction by observing their dynamic interactions with the reacting species. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling, combining quantum chemical calculations and molecular dynamics, can provide a detailed understanding of reaction mechanisms. For this compound, this could be applied to various reactions, such as its synthesis or degradation.

For example, in the context of its synthesis, computational modeling could be used to:

Evaluate different proposed reaction pathways by calculating the activation energies for each step. figshare.com

Determine the structure of the transition state for the rate-determining step.

Assess the effect of catalysts by modeling their interaction with the reactants and intermediates.

In studies of related acrylic acid derivatives, DFT has been used to investigate reaction mechanisms, such as the Michael addition. lew.ro Such studies often reveal that the reaction proceeds through a series of elementary steps, and computational modeling can elucidate the energetics of this entire process. acs.org By identifying the highest energy barrier along the reaction coordinate, the rate-limiting step can be determined, providing valuable information for optimizing reaction conditions.

Applications in Advanced Materials and Precursor Chemistry Non Biological

Role as a Synthetic Precursor in Organic Synthesis

Building Block for Complex Molecules

2-(4-Isopropylphenyl)acrylic acid serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid group, a phenyl ring, and an isopropyl group, provides multiple reaction sites for chemists to build upon. The presence of the isopropyl group can influence the reactivity of the molecule. biosynth.com

One key application of this compound is in the development of novel inhibitors for therapeutic targets. For instance, it has been utilized in fragment-based drug design to create potent inhibitors of the molecular chaperone Hsp90, which is a target for cancer therapy. nih.gov The core structure of this compound can be modified and elaborated upon to optimize binding affinity and other pharmacological properties. nih.gov

The reactivity of the acrylic acid moiety allows for a variety of chemical transformations. These reactions can lead to the formation of a diverse range of compounds with potential applications in various fields of chemistry.

Intermediate in the Synthesis of Fine Chemicals (e.g., Fragrance Compounds)

This compound and its derivatives can act as intermediates in the synthesis of fine chemicals, including certain fragrance compounds. The structural motif of an aryl group with an isopropyl substituent is found in various aromatic molecules used in the fragrance industry.

While direct use of this compound as a fragrance may not be common, its chemical structure is related to compounds used in perfumery. For example, p-isopropylbenzyl acetate (B1210297) is a known fragrance ingredient. nih.gov The synthesis of such esters often involves the corresponding alcohol, which can be derived from carboxylic acid precursors. The conversion of the acrylic acid to other functional groups allows for the creation of a variety of aroma chemicals.

The synthesis of complex fragrance molecules often involves multi-step processes where intermediates like this compound can be valuable starting materials or key intermediates.

Potential in Polymer and Material Science

Monomer in Polymer Design and Synthesis

This compound, as a derivative of acrylic acid, holds potential as a monomer for the synthesis of specialized polymers. Acrylic acid and its esters are fundamental building blocks in the polymer industry, used to create a vast array of materials with diverse properties. mcpolymers.comspecialchem.com The polymerization of acrylic monomers is a well-established industrial process, often carried out through free-radical polymerization in solution, emulsion, or bulk. dtic.milgoogle.com

The incorporation of the 4-isopropylphenyl group into an acrylic polymer backbone can impart specific properties to the resulting material. This bulky, hydrophobic group can influence the polymer's glass transition temperature (Tg), solubility, and mechanical characteristics. The synthesis of polymers from acrylic monomers can be controlled to achieve desired molecular weights and distributions. mdpi.comgoogle.com

The general field of acrylic polymer synthesis is extensive, with numerous methods available to produce homopolymers and copolymers. mcpolymers.comcir-safety.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer architecture. rsc.org

Table 1: Examples of Polymerization Methods for Acrylic Monomers

Polymerization MethodDescriptionKey Features
Solution Polymerization Monomer is dissolved in a non-reactive solvent that contains a catalyst. google.comGood heat control, results in a polymer solution that can be used directly.
Emulsion Polymerization Monomer is emulsified in a continuous phase, typically water, with surfactant and a water-soluble initiator. cir-safety.orgHigh molecular weights can be achieved at fast polymerization rates.
Bulk Polymerization Only monomer and a monomer-soluble initiator are used. dtic.milProduces a pure polymer, but heat dissipation can be a challenge.
RAFT Polymerization A form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures. rsc.orgPrecise control over molecular weight and low polydispersity.

Copolymers for Tailored Material Properties

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring material properties. researchgate.net By copolymerizing this compound with other acrylic or vinyl monomers, it is possible to create a wide range of materials with specific characteristics. dtic.milgoogle.com

For instance, copolymerizing with a hydrophilic monomer like acrylic acid or 2-acrylamido-2-methylpropane sulfonic acid (AMPS) could lead to amphiphilic copolymers with interesting self-assembly properties or utility as dispersants. chemicalbook.comconicet.gov.armdpi.com The ratio of the monomers can be adjusted to fine-tune the balance between hydrophobic and hydrophilic properties. researchgate.net

The properties of copolymers are highly dependent on the nature of the comonomers and their arrangement in the polymer chain. whiterose.ac.uk This allows for the design of materials for specific applications, such as adhesives, coatings, or dispersants. mcpolymers.comchemicalbook.com The reactivity ratios of the monomers play a crucial role in determining the final copolymer composition and structure. dtic.mil

Table 2: Potential Comonomers for Copolymerization with this compound

ComonomerPotential Property Modification
Acrylic Acid Increases hydrophilicity and provides sites for cross-linking or further functionalization. kobv.de
Methyl Methacrylate (B99206) Increases the glass transition temperature (Tg) and hardness of the resulting polymer. google.com
Butyl Acrylate (B77674) Decreases the Tg, imparting flexibility and tackiness. google.com
Styrene Enhances rigidity and refractive index. google.com
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) Introduces strong ionic groups, improving thermal stability and salt tolerance. chemicalbook.comconicet.gov.ar

Surface Modification and Coating Applications

Polymers derived from this compound have potential applications in surface modification and coatings. Acrylic polymers are widely used in the coatings industry due to their excellent durability, adhesion, and weather resistance. mcpolymers.comspecialchem.com The incorporation of the isopropylphenyl group could enhance properties such as hydrophobicity and gloss.

The carboxylic acid functionality of the monomer provides a handle for grafting the polymer onto surfaces or for cross-linking reactions within a coating formulation. rsc.orgresearchgate.net This allows for the creation of robust and durable surface finishes. For example, acrylic resins are used in protective coatings for various substrates, including metals and plastics. googleapis.comgoogle.com

Furthermore, the principles of surface modification using acrylic polymers are well-established. Techniques often involve grafting polymers onto a substrate to alter its surface properties, such as wettability and biocompatibility. rsc.orgmdpi.com Copolymers containing acrylic acid can be covalently attached to surfaces to introduce desired functionalities. rsc.org These modified surfaces can have applications in a variety of fields, from biomedical devices to industrial coatings. googleapis.commdpi.com

Analytical Method Development for Research Purity and Identity

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and purification of chemical compounds. For a molecule like 2-(4-Isopropylphenyl)acrylic Acid, which possesses both a phenyl ring and a carboxylic acid group, a variety of chromatographic techniques can be employed to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the structural similarity of this compound to ibuprofen (B1674241), established HPLC methods for ibuprofen and its related substances can be readily adapted. erpublications.comcolostate.edupensoft.netresearchgate.net

A typical RP-HPLC method would employ a C18 or C8 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often a phosphate (B84403) or acetate (B1210297) buffer, with the pH adjusted to be acidic (around pH 3) to suppress the ionization of the carboxylic acid group and ensure good peak shape and retention. researchgate.netpensoft.net Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance, typically in the range of 214-230 nm. colostate.edu

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Diluent Mobile Phase

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative.

The most common derivatization technique for carboxylic acids is silylation, where the acidic proton is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used. sigmaaldrich.com Another common approach is esterification to form, for example, a methyl ester using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst. colostate.edu After derivatization, the resulting less polar and more volatile compound can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Table 2: Typical GC Parameters for the Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 60-80 °C for 30 minutes
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector FID or Mass Spectrometer

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of compounds and their impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation information. For this compound, LC-MS can be used to confirm the identity of the main peak and to elucidate the structures of any co-eluting or minor impurities. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. It provides not only retention time data but also mass spectra that can be compared to libraries for definitive identification of the derivatized compound and any volatile impurities. repligen.com

Table 3: Predicted m/z Values for this compound in Mass Spectrometry

Adduct/Fragment Predicted m/z
[M+H]⁺ 191.1067
[M+Na]⁺ 213.0886
[M-H]⁻ 189.0921
TMS Derivative [M]⁺ 262.1440

Spectroscopic Techniques in Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of chemical compounds. For this compound, UV-Visible and Infrared spectroscopy are of particular importance.

UV-Visible (UV-Vis) Spectroscopy can be used for the quantitative determination of this compound in solution. mdpi.comiajps.com The aromatic ring in the molecule gives rise to strong UV absorbance. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined according to the Beer-Lambert law. repligen.com The λmax for arylpropionic acids is typically in the UV region. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is primarily used for the qualitative identification of the compound by confirming the presence of its key functional groups. erpublications.comresearchgate.net For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid, C=C stretching of the acrylic moiety and the aromatic ring, and C-H stretching and bending vibrations. spectroscopyonline.com While primarily qualitative, FTIR can be used for quantitative analysis in some applications by measuring the intensity of a characteristic peak that is proportional to the concentration. nih.gov

Table 4: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (broad)
C-H stretch (Aromatic) 3100-3000
C-H stretch (Aliphatic) 3000-2850
C=O stretch (Carboxylic Acid, conjugated) 1710-1680
C=C stretch (Alkene) 1640-1600
C=C stretch (Aromatic) 1600 and 1475

Validation of Analytical Procedures for Research-Grade Compounds

To ensure that an analytical method is suitable for its intended purpose, it must be validated. For research-grade compounds, this means demonstrating that the method is accurate, precise, specific, linear, and has an appropriate range and sensitivity. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

The validation of the HPLC method for this compound would involve the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be determined at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 5: Exemplar Validation Parameters for an HPLC Method (based on related compounds)

Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (Repeatability, RSD) ≤ 2.0%
Precision (Intermediate Precision, RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems for Enantioselective Transformations

A significant area of future research lies in the development of novel catalytic systems for the enantioselective transformation of 2-(4-Isopropylphenyl)acrylic acid, primarily focusing on its asymmetric hydrogenation to produce optically pure (S)-Ibuprofen. While various catalysts have been explored for the asymmetric hydrogenation of α-substituted and β,β-disubstituted acrylic acids, there is still a need for more efficient, selective, and sustainable catalytic systems.

Future investigations are expected to focus on:

Earth-Abundant Metal Catalysts: A shift from precious metal catalysts like rhodium and iridium to more abundant and cost-effective metals such as nickel and cobalt is a key trend. researchgate.netrsc.org Research into nickel-catalyzed asymmetric hydrogenation of acrylic acids has shown promising results, offering a sustainable alternative to traditional systems. researchgate.netrsc.orgacs.org

Electrochemical Methods: Electrochemical synthesis is emerging as a green and efficient alternative to traditional chemical reductions. acs.orgacs.org The use of electrocatalytic systems, potentially coupled with proton-coupled electron transfer (PCET) mediators, could enable the asymmetric hydrogenation of this compound under mild conditions, reducing the need for high-pressure hydrogen gas and chemical reducing agents. acs.orgacs.org

Novel Chiral Ligands: The design and synthesis of new chiral ligands are crucial for achieving high enantioselectivity. Research into ligands that can form effective chiral fields through selective chelation and electrostatic interactions with the carboxylic acid group of the substrate is a promising avenue. rsc.orgacs.org

Heterogeneous Catalysts: The development of heterogeneous chiral catalysts is of great interest for industrial applications due to their ease of separation and recyclability. capes.gov.br Supporting chiral complexes on materials like mineral clays (B1170129) or silica (B1680970) can enhance catalyst stability and facilitate continuous flow processes. capes.gov.bracs.org

Catalyst SystemSubstrate TypeKey Findings
Rhodium-phosphinediamine complexAcrylic acidsHigh enantioselectivities achieved through selective P-N chelation and electrostatic interactions. rsc.org
Nickel-based catalystsα-alkylidene succinimides, β,β-disubstituted acrylic acidsEarth-abundant metal catalysts show high efficiency and enantioselectivity. researchgate.netrsc.org
Rhodium-aminophosphine complex on mineral claysSubstituted acrylic acidsHeterogeneous system with good efficiency and optical yields comparable to soluble catalysts. capes.gov.br
Iridium-based catalystsTrisubstituted acrylic acidsEffective for asymmetric hydrogenation, with potential for broader substrate scope. acs.org
Electrochemical Nickel-catalyzed systemα,β-unsaturated carbonyl compoundsMediator-assisted electrocatalysis allows for selective hydrogenation under mild conditions. acs.orgacs.org

Design of Advanced Polymer Architectures Incorporating this compound

The incorporation of this compound as a functional monomer into polymer chains opens up possibilities for creating advanced polymer architectures with tailored properties. Future research in this area is expected to explore:

Stimuli-Responsive Polymers: Copolymers containing this compound alongside environmentally sensitive monomers, such as N-isopropylacrylamide, could lead to materials that respond to changes in pH and temperature. rsc.orgresearchgate.netresearchgate.netnih.gov The isopropylphenyl group would impart hydrophobicity, influencing the lower critical solution temperature (LCST) and swelling behavior of the resulting hydrogels.

Drug Delivery Systems: The synthesis of acrylic-type polymers with this compound incorporated as a pendant drug offers a promising strategy for controlled drug release. nih.gov Research could focus on designing polymers where the drug is linked via a hydrolytically labile ester bond, allowing for its release under specific physiological conditions. nih.gov

Functional Copolymers and Hydrogels: The free-radical polymerization of this compound with other acrylic monomers can lead to a diverse range of copolymers and hydrogels. acs.orgmdpi.comyoutube.comresearchgate.net By varying the comonomer composition, it is possible to fine-tune the mechanical, thermal, and surface properties of the resulting materials for various applications. mdpi.com

Self-Healing Polymers: The incorporation of metal complexes with ligands derived from or compatible with the acrylic acid moiety could lead to the development of self-healing metallopolymers. mdpi.com The isopropylphenyl group could influence the polymer's viscoelastic properties and the efficiency of the self-healing process.

Polymer TypeMonomersPotential Properties and Applications
pH- and Thermo-responsive CopolymersThis compound, N-isopropylacrylamideTunable LCST, potential for smart drug delivery systems. rsc.orgresearchgate.netresearchgate.netnih.gov
Polymeric ProdrugsMethacrylic derivative of ibuprofen (B1674241), various comonomersControlled drug release through hydrolysis of ester linkages. nih.gov
High-Strength, Self-Healing CopolymersAcrylamide (B121943), acrylic acid, metal acrylate (B77674) complexesIntrinsic healing abilities and high mechanical strength. mdpi.com
Hydrophobically Functionalized Poly(acrylic acid)Acrylic acid, dodecyl tailsSelf-assembly in aqueous solutions, potential for encapsulation and delivery. mdpi.com

Mechanistic Studies of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new synthetic routes. Future mechanistic studies will likely focus on:

Asymmetric Hydrogenation: Elucidating the precise mechanism of enantioselective hydrogenation is key to designing more effective catalysts. This includes understanding the catalyst-substrate interactions, the role of the solvent, and the transition states that determine the stereochemical outcome. researchgate.netcentral.edu

Polymerization Kinetics: Investigating the kinetics of the polymerization of this compound and its copolymerization with other monomers will provide insights into the reaction rates, monomer reactivity ratios, and the resulting polymer microstructure. acs.org This knowledge is essential for controlling the properties of the synthesized polymers.

Hydrodeoxygenation Pathways: While hydrogenation of the carbon-carbon double bond is the primary focus for ibuprofen synthesis, understanding the potential for hydrodeoxygenation of the carboxylic acid group on different catalytic surfaces could open up new applications. researchgate.net Mechanistic studies can help in selectively targeting one reaction pathway over the other.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integrated approach can accelerate discovery and provide deeper insights.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to model the structures of catalysts and substrates, calculate reaction energy profiles, and predict the most favorable reaction pathways. researchgate.netresearchgate.netcore.ac.ukacs.org This can guide the rational design of new catalysts and reaction conditions for the transformation of this compound.

Molecular Dynamics Simulations: These simulations can be used to study the conformational dynamics of polymers incorporating this compound and their self-assembly in solution. mdpi.com This can help in understanding the structure-property relationships of these advanced materials.

Predictive Modeling: By combining experimental data with computational models, it is possible to develop predictive tools for catalyst performance and polymer properties. This can significantly reduce the experimental effort required for optimization.

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly driving research in chemical synthesis. For this compound, this translates to a focus on developing more environmentally friendly and sustainable manufacturing processes.

Green Synthesis of Ibuprofen Precursors: As this compound is a direct precursor to ibuprofen, research into the green synthesis of this non-steroidal anti-inflammatory drug (NSAID) is highly relevant. doaj.orgresearchgate.netugal.ro This includes the development of catalytic routes that minimize waste, use less hazardous reagents, and have high atom economy. doaj.orgresearchgate.netugal.roresearchgate.netsioc-journal.cn

Bio-based Feedstocks: A long-term goal is the production of this compound and its precursors from renewable biomass. azom.comrsc.org This would involve developing biocatalytic or chemocatalytic routes to convert bio-derived platform chemicals into the target molecule, significantly reducing the carbon footprint of its production. azom.comrsc.org

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is a key aspect of green chemistry. researchgate.net Research into heterogeneous catalysts or homogeneous catalysts that can be easily separated from the reaction mixture is crucial for developing sustainable industrial processes. capes.gov.bracs.org

Alternative Reaction Media: The use of greener solvents, such as water or supercritical fluids, or even solvent-free reaction conditions, is another important area of investigation to minimize the environmental impact of the synthesis of this compound and its derivatives.

Green Chemistry ApproachRelevance to this compoundKey Benefits
High Atom Economy SynthesisDevelopment of synthetic routes to ibuprofen via this compound with minimal byproducts.Reduced waste, increased efficiency. doaj.orgresearchgate.netugal.ro
Use of Renewable FeedstocksExploring pathways to synthesize acrylic acid and its derivatives from biomass.Reduced reliance on fossil fuels, lower carbon footprint. azom.comrsc.org
Heterogeneous CatalysisImmobilization of chiral catalysts for the asymmetric hydrogenation of this compound.Ease of catalyst separation and recycling. capes.gov.brresearchgate.net
Electrochemical SynthesisAsymmetric hydrogenation using electricity as the reducing agent.Milder reaction conditions, avoidance of hazardous chemical reductants. acs.orgacs.org

Q & A

Q. What are the recommended methods for synthesizing 2-(4-isopropylphenyl)acrylic acid, and how can its purity be validated?

Methodological Answer: The synthesis of this compound often involves acid-catalyzed [3+3] annulation reactions using enaminones and α-substituted cinnamic acids. For example, a regioselective approach employs boric acid (5 mol%) as a catalyst, yielding 73% of the product after purification via flash column chromatography (40% EtOAc/hexanes) . Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry.
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., observed m/z 359.1731 vs. calculated 359.1733) .
  • IR Spectroscopy : Peaks at 1737 cm1^{-1} (ester C=O) and 1702 cm1^{-1} (acid C=O) verify functional groups .

Q. How do physicochemical properties like solubility and stability impact experimental design?

Methodological Answer: this compound is soluble in most organic solvents (e.g., ethanol, DMSO) and partially soluble in water, enabling flexibility in reaction media . Stability considerations include:

  • Storage : Store at < -20°C in airtight containers to prevent degradation.
  • Light Sensitivity : Protect from light to avoid photochemical side reactions .
  • pH Sensitivity : Avoid strongly basic conditions to prevent ester hydrolysis.

Q. What are the primary biological screening protocols for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) isoforms using fluorometric or colorimetric substrates.
  • Cell-Based Studies : Evaluate anti-inflammatory activity in RAW 264.7 macrophages by measuring TNF-α/IL-6 levels via ELISA .
  • Pharmacokinetics : Use LC-MS to monitor plasma concentrations in rodent models after oral administration .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the acrylic acid moiety be addressed?

Methodological Answer: Regioselective modifications require careful catalyst selection. For instance:

  • Boric Acid Catalysis : Promotes [3+3] annulation with enaminones, favoring 3,4-dihydropyridone formation over side products .
  • Steric Effects : Bulkier substituents on the cinnamic acid (e.g., 4-isopropylphenyl) reduce competing pathways, improving yields to >70% .
  • Reaction Monitoring : Use TLC (Rf_f = 0.6 in 50% EtOAc/hexanes) to track progress and optimize reaction times .

Q. How does structural variation (e.g., isopropyl vs. methyl substituents) influence bioactivity?

Methodological Answer: Comparative studies with analogs like 2-(4-methylphenyl)propanoic acid reveal:

  • Anti-Inflammatory Potency : The isopropyl group enhances lipophilicity, improving COX-2 inhibition (IC50_{50} reduced by 40% compared to methyl analogs) .
  • Metabolic Stability : Isopropyl derivatives show slower hepatic clearance in microsomal assays due to steric shielding of the carboxylic acid group .

Q. What advanced pharmacological models are suitable for studying its targeted delivery?

Methodological Answer:

  • Thrombus-Targeting Conjugates : Link this compound to peptide carriers (e.g., Trp-Phe-Phe) via cleavable esters. Validate targeting using fluorescence imaging in murine thrombosis models .
  • Tumor-Specific Release : Conjugate with β-carboline pharmacophores (e.g., ICCA-WFF) and monitor drug release in tumor homogenates via FT-ICR-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.